molecular formula C17H17ClF2N2O2 B5330770 1-(4-Butoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea

1-(4-Butoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea

Cat. No.: B5330770
M. Wt: 354.8 g/mol
InChI Key: GKNOABLYGBCTCS-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a butoxyphenyl group and a chlorodifluorophenyl group, which may impart unique chemical and physical properties.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2O2/c1-2-3-8-24-12-6-4-11(5-7-12)21-17(23)22-16-10-15(20)14(19)9-13(16)18/h4-7,9-10H,2-3,8H2,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNOABLYGBCTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea typically involves the reaction of 4-butoxyaniline with 2-chloro-4,5-difluorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or inhibitor in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea
  • 1-(4-Ethoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea

Uniqueness

1-(4-Butoxyphenyl)-3-(2-chloro-4,5-difluorophenyl)urea is unique due to the presence of the butoxy group, which may influence its solubility, reactivity, and biological activity compared to similar compounds with different alkoxy groups.

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